molecular formula C14H20N2O5 B6273840 3-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid CAS No. 943736-68-3

3-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid

Cat. No.: B6273840
CAS No.: 943736-68-3
M. Wt: 296.3
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Description

This compound (CAS: 252989-87-0; Molecular Formula: C₁₄H₂₀N₂O₅) features a tert-butoxycarbonyl (Boc)-protected amino group attached to a propanoic acid backbone, with a 6-methoxypyridin-3-yl substituent at the β-position . The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, while the methoxypyridine moiety contributes to electronic and steric properties, making it relevant in medicinal chemistry and peptide synthesis.

Properties

CAS No.

943736-68-3

Molecular Formula

C14H20N2O5

Molecular Weight

296.3

Purity

95

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

The compound is synthesized via a multi-step sequence involving amine protection , pyridine ring functionalization , and carboxylic acid stabilization . The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality, while the methoxypyridine moiety is incorporated through substitution or coupling reactions.

Boc Protection of the Amine Group

The primary step involves reacting 3-amino-3-(6-methoxypyridin-3-yl)propanoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours.

3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid+Boc2OBaseTarget Compound\text{3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Target Compound}

Key Parameters :

  • Molar Ratio : 1:1.2 (amine:Boc₂O) for complete conversion.

  • Solvent : DCM preferred for faster reaction kinetics.

  • Yield : 85–92% after silica gel chromatography.

Enantioselective Synthesis

Chiral resolution techniques or asymmetric catalysis ensure the (S)-configuration. For example, enzymatic resolution using lipases or chiral auxiliaries achieves enantiomeric excess (ee) >99%.

Continuous Flow Synthesis

Microreactor systems enhance scalability and reduce side reactions. A study demonstrated 94% yield under continuous flow conditions (residence time: 15 minutes, 40°C).

Reaction Optimization and Troubleshooting

Common Challenges

  • Incomplete Boc Protection : Caused by moisture or suboptimal base concentration.

    • Solution : Use molecular sieves and stoichiometric DMAP.

  • Racemization : Occurs at elevated temperatures.

    • Solution : Maintain reactions at 0–10°C and avoid strong acids/bases.

Yield Enhancement Strategies

ParameterStandard ConditionOptimized ConditionYield Improvement
SolventDCMTHF+5%
Temperature25°C0°C+8%
CatalystNoneDMAP (10 mol%)+12%

Analytical Validation

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 6.2 minutes.

  • ¹H NMR (DMSO-d₆): δ 1.39 (s, 9H, Boc), 3.82 (s, 3H, OCH₃), 4.21 (q, 1H, CH), 8.02 (d, 1H, pyridine-H).

Chiral Purity

Chiral HPLC (Chiralpak IA column) confirms >99% ee with hexane/isopropanol (80:20) eluent.

Industrial-Scale Production

Batch vs. Continuous Flow

MetricBatch ProcessContinuous Flow
Yield85%94%
Reaction Time12 hours15 minutes
Solvent Consumption10 L/kg3 L/kg

Comparative Data

Boc-Protected Analogs

CompoundYield (%)Purity (%)
3-{[(Benzyloxy)carbonyl]amino} derivative7895
3-{[(Boc)amino} target compound9299

Chemical Reactions Analysis

Removal of the Boc Protecting Group

The Boc group is a widely used protecting group for amines in synthetic chemistry. Its removal typically occurs under acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrochloric acid in dioxane). This reaction releases the free amine, generating carbon dioxide and tert-butanol as byproducts .

Mechanism :

  • Protonation of the carbonyl oxygen destabilizes the carbonyl group.

  • Elimination of tert-butyl carbonate leads to amine deprotection.

Conditions :

  • Acidic medium (e.g., TFA in dichloromethane).

Product :

  • 3-amino-3-(6-methoxypyridin-3-yl)propanoic acid.

Carboxylic Acid Functional Group Reactions

The carboxylic acid group participates in esterification or amide bond formation under standard conditions:

  • Esterification : Reaction with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., HCl, H₂SO₄).

  • Amide Formation : Coupling with amines or peptides using coupling agents (e.g., DCC, EDC).

Example :

  • Conversion to methyl ester via esterification with methanol and HCl.

Reactivity of the Methoxypyridinyl Moiety

Potential Reactions :

  • Catalytic Hydrogenation : Reduction of pyridine to piperidine under high-pressure hydrogenation.

  • Nucleophilic Attack : Reaction with strong nucleophiles (e.g., Grignard reagents) at activated positions.

Coupling Reactions

The compound serves as a building block for peptide synthesis or complex molecular architectures. Its carboxylic acid group can participate in peptide bond formation via standard coupling protocols (e.g., HATU, HOBt). The deprotected amine (after Boc removal) can also engage in cross-coupling reactions with electrophiles .

Stereochemical Considerations

The compound exists in (R) or (S) configurations at the carbon adjacent to the carboxylic acid group. Stereochemical integrity is critical in biological applications, as enantiomers may exhibit distinct interactions with targets .

Structural Comparison with Analogues

Compound NameCAS NumberKey Structural Features
(R)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid1212298-83-3tert-Butoxy group, (R)-configuration
(S)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid1217755-81-1tert-Butoxy group, (S)-configuration
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid2059926-88-2Benzyloxy protecting group

Key Observations

  • Protecting Group Stability : The Boc group ensures selective amine protection during synthesis, enabling controlled deprotection under acidic conditions .

  • Functional Group Interactions : The carboxylic acid and methoxypyridinyl groups may participate in hydrogen bonding or π-π interactions, influencing solubility and biological activity .

  • Synthetic Versatility : The compound’s structure supports modular synthesis, enabling integration into peptides or small-molecule frameworks .

Scientific Research Applications

Synthesis and Functionalization

The synthesis of this compound typically involves several steps, including the protection of amine functionalities using the Boc group. This step is crucial as it enhances the stability of the amine during subsequent reactions. The methoxypyridinyl group introduces specific biological activity, making this compound suitable for various applications in medicinal chemistry.

Pharmaceutical Applications

  • Peptide Synthesis :
    • The Boc group is widely used in peptide synthesis as a protecting group for amines. This allows for the selective functionalization of amino acids during the synthesis of peptides and proteins.
    • Its stability under acidic conditions makes it ideal for use in solid-phase peptide synthesis (SPPS).
  • Drug Development :
    • The compound's structural features can be modified to enhance its pharmacological properties. For instance, derivatives of this compound can be designed to improve binding affinity to specific biological targets.
    • Studies have shown that compounds with similar structures exhibit activity against various enzymes and receptors, indicating potential therapeutic applications.
  • Biological Activity Studies :
    • Interaction studies involving this compound typically assess its binding affinity and activity against various biological targets using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
    • These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound, aiding in drug design.

Case Studies and Research Findings

Several studies have highlighted the utility of 3-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid in various research contexts:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry explored derivatives of this compound as potential inhibitors for specific kinases involved in cancer pathways. The modifications led to enhanced selectivity and potency compared to earlier compounds.
  • Case Study 2 : Research conducted at a leading pharmaceutical company demonstrated that incorporating the methoxypyridinyl moiety improved the solubility and bioavailability of certain drug candidates, making them more effective in vivo.

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of target proteins. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then interact with biological targets .

Comparison with Similar Compounds

Structural Analogs with Pyridine Ring Modifications

6-Chloropyridine Variant
  • Compound: 3-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid (CAS: 252989-87-0) .
  • Key Differences :
    • Substituent : Chloro (electron-withdrawing) vs. methoxy (electron-donating) on the pyridine ring.
    • Reactivity : The chloro group acts as a leaving group, enabling nucleophilic aromatic substitution, while the methoxy group stabilizes the ring via resonance.
    • Applications : The chloro variant is more reactive in cross-coupling reactions, whereas the methoxy analog is suited for hydrogen bonding in drug design.
Fmoc-Protected Analog
  • Compound: (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid (CAS: 1217771-73-7) .
  • Key Differences :
    • Protecting Group : Fmoc (base-labile) vs. Boc (acid-labile).
    • Molecular Weight : 418.44 (Fmoc) vs. 296.33 (Boc), impacting solubility and handling.
    • Applications : Fmoc is preferred in solid-phase peptide synthesis, while Boc is used in solution-phase reactions.

Table 1: Substituent and Protecting Group Comparisons

Compound Substituent Protecting Group Molecular Weight Key Application
Target Compound (6-methoxy) Methoxy Boc 296.33 Peptide intermediates
6-Chloro Analog Chloro Boc - Reactive intermediates
Fmoc-Protected Analog Methoxy Fmoc 418.44 Solid-phase synthesis

Backbone and Functional Group Modifications

2-Methylpropionic Acid Derivative
  • Compound: 3-[tert-Butoxycarbonyl]amino]-2-methylpropionic acid ().
  • Key Differences :
    • Backbone : Methyl branch introduces steric hindrance, altering conformational flexibility.
    • Synthesis : Uses rhodium-catalyzed hydrogenation and chiral resolution , contrasting with the target compound’s likely coupling-based synthesis.
Sulfamoylphenylamino Variant
  • Compound: 3-(N-(4-sulfamoylphenyl)amino)propanoic acid ().
  • Key Differences :
    • Functional Group : Sulfamoyl (polar, hydrogen-bonding) vs. pyridinyl (aromatic, π-π interactions).
    • Applications : Sulfamoyl derivatives are explored for halogenation and hydrazone formation , whereas the target compound is tailored for Boc-deprotection in peptide chains.

Table 2: Functional Group and Reactivity Comparison

Compound Functional Group Key Reactivity/Application
Target Compound 6-Methoxypyridin-3-yl Hydrogen bonding, drug design
2-Methylpropionic Acid Methyl branch Steric hindrance, chiral resolution
Sulfamoylphenylamino Analog Sulfamoyl Halogenation, hydrazone synthesis

Biological Activity

The compound 3-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid (CAS Number: 943736-68-3) is a synthetic derivative of amino acids featuring a tert-butoxycarbonyl protecting group and a methoxypyridinyl moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of the compound is C14H20N2O6C_{14}H_{20}N_{2}O_{6}, with a molecular weight of approximately 296.32 g/mol. The structural characteristics include:

  • tert-butoxycarbonyl group : A common protective group that enhances stability during synthesis.
  • 6-methoxypyridin-3-yl moiety : This aromatic ring may contribute to the compound's biological interactions.

Structural Representation

PropertyValue
Molecular FormulaC₁₄H₂₀N₂O₆
Molecular Weight296.32 g/mol
CAS Number943736-68-3

The biological activity of This compound may be attributed to its interaction with various biological targets, particularly through modulation of enzyme activity and receptor interactions.

  • G Protein-Coupled Receptors (GPCRs) : These receptors are critical in mediating cellular responses to hormones and neurotransmitters. Compounds similar to this one have been shown to act on GPCRs, influencing pathways involved in inflammation and cellular signaling .
  • Antioxidant Activity : Some studies suggest that derivatives containing pyridine rings exhibit antioxidant properties, which can protect cells from oxidative stress .
  • Neuroprotective Effects : Research indicates that related compounds may have neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's disease .

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit certain pathways associated with cell proliferation and apoptosis. For example, experiments involving dopaminergic neuronal precursor cells showed that compounds with similar structures could rescue cells from oxidative damage induced by toxins .

Case Studies

  • Neuroprotection Against Oxidative Stress : In a study evaluating neuroprotective agents, derivatives similar to this compound were shown to protect against cell death induced by oxidative stress in neuronal cell lines . The mechanism involved the modulation of apoptotic pathways, specifically through the inhibition of caspases.
  • Inflammation Modulation : Another study highlighted the role of related compounds in modulating inflammatory responses via GPCR pathways, suggesting potential applications in treating conditions like asthma and atherosclerosis .

Q & A

What are the recommended synthetic routes for 3-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid, and what reagents are critical for coupling reactions?

Methodological Answer:
A common approach involves coupling tert-butoxycarbonyl (Boc)-protected amino intermediates with pyridine derivatives. For example, DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are used to activate carboxylic acid groups for amide bond formation in anhydrous dichloromethane (CH₂Cl₂) under nitrogen . Critical steps include:

  • Protecting the amino group with Boc to prevent side reactions.
  • Monitoring reaction progress via TLC or HPLC to ensure complete coupling.
  • Purifying intermediates via column chromatography or recrystallization.

How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of Boc (tert-butyl signals at ~1.4 ppm) and methoxypyridinyl groups (aromatic protons and methoxy at ~3.9 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) to assess purity, using C18 columns and gradients of acetonitrile/water with 0.1% trifluoroacetic acid .

What safety precautions are essential when handling this compound’s boronic acid intermediates or sensitive functional groups?

Methodological Answer:

  • Boronic Acid Handling : Use inert atmospheres (e.g., nitrogen) to prevent oxidation. Store intermediates at ≤ -20°C in anhydrous conditions .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile reagents .
  • Spill Management : Neutralize acidic/basic spills with inert absorbents (e.g., sand) and dispose according to hazardous waste protocols .

How does the methoxypyridinyl moiety influence the compound’s stability and reactivity?

Methodological Answer:
The 6-methoxypyridin-3-yl group enhances:

  • Electron-Donating Effects : The methoxy group increases electron density on the pyridine ring, improving stability against electrophilic attack.
  • Solubility : Polar methoxy groups enhance solubility in organic-aqueous mixtures, critical for biological assays.
  • Hydrogen Bonding : The pyridine nitrogen and methoxy oxygen can participate in non-covalent interactions, affecting crystallization and ligand-receptor binding .

What experimental strategies can mitigate low yields during Boc deprotection or final acid formation?

Methodological Answer:

  • Deprotection Optimization : Use TFA (trifluoroacetic acid) in dichloromethane for Boc removal, monitoring pH to avoid over-acidification.
  • Side Reaction Prevention : Add scavengers (e.g., triisopropylsilane) during deprotection to minimize carbocation formation.
  • Purification Adjustments : If the final acid precipitates poorly, lyophilize after adjusting the aqueous phase to pH 3–4 .

How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

Methodological Answer:

  • Impurity Identification : Compare observed peaks with known byproducts (e.g., tert-butyl alcohol from Boc cleavage) or unreacted starting materials.
  • Isotopic Labeling : Use deuterated solvents to distinguish solvent artifacts.
  • 2D NMR Techniques : Employ COSY or HSQC to assign ambiguous proton-carbon correlations .

What computational tools predict the reactivity of the tert-butoxycarbonyl group under varying pH conditions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model Boc group hydrolysis energetics at different pH levels.
  • pKa Prediction : Tools like MarvinSketch or ACD/Labs estimate the Boc group’s acid sensitivity, guiding buffer selection for stability studies .

How can the compound’s stability in biological matrices be assessed for pharmacokinetic studies?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) to identify degradation products via LC-MS.
  • Plasma Stability Assays : Incubate with plasma at 37°C, quench with acetonitrile, and quantify intact compound using calibration curves .

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